N-(5-chloro-2-methoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
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Description
N-(5-chloro-2-methoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H22ClN3O4S2 and its molecular weight is 504.02. The purity is usually 95%.
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Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity based on available research findings, including mechanisms of action, efficacy in various assays, and potential clinical implications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A 5-chloro-2-methoxyphenyl moiety.
- A thieno[3,2-d]pyrimidin core.
- An ethoxyphenyl substituent.
These structural components contribute to its biological activity and interactions with various biological targets.
Research indicates that the compound exhibits multiple mechanisms of action:
- Inhibition of Protein Interactions : It has been shown to selectively inhibit bromodomain-containing proteins (BET), particularly BRD3 and BRD4, which are involved in transcriptional regulation. This inhibition can affect cancer cell proliferation and survival pathways .
- Anticancer Activity : In vitro studies have demonstrated that the compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell cycle regulation and apoptosis .
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against certain pathogens, although further investigation is needed to confirm these effects and determine the specific mechanisms involved.
Table 1: Summary of Biological Assays Conducted with this compound
Case Studies
- Case Study on Cancer Cell Lines : In a study involving various cancer cell lines (e.g., leukemia and breast cancer), treatment with this compound resulted in a dose-dependent decrease in cell proliferation. The compound was noted to enhance the efficacy of existing chemotherapeutics when used in combination therapies .
- Antimicrobial Testing : Another study evaluated the antimicrobial properties of the compound against common bacterial strains. Results indicated a moderate inhibitory effect on growth, suggesting potential as an antimicrobial agent; however, specific mechanisms remain to be elucidated .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O4S2/c1-3-31-16-7-5-15(6-8-16)27-22(29)21-17(10-11-32-21)26-23(27)33-13-20(28)25-18-12-14(24)4-9-19(18)30-2/h4-9,12H,3,10-11,13H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQFWSPGBHASDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=C(C=CC(=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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